1-Chloro-7-fluoro-6-methyl-5-nitroisoquinoline

Catalog No.
S13121370
CAS No.
1245643-41-7
M.F
C10H6ClFN2O2
M. Wt
240.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-7-fluoro-6-methyl-5-nitroisoquinoline

CAS Number

1245643-41-7

Product Name

1-Chloro-7-fluoro-6-methyl-5-nitroisoquinoline

IUPAC Name

1-chloro-7-fluoro-6-methyl-5-nitroisoquinoline

Molecular Formula

C10H6ClFN2O2

Molecular Weight

240.62 g/mol

InChI

InChI=1S/C10H6ClFN2O2/c1-5-8(12)4-7-6(9(5)14(15)16)2-3-13-10(7)11/h2-4H,1H3

InChI Key

NXBKLHYHGJJBRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=C1[N+](=O)[O-])C=CN=C2Cl)F

1-Chloro-7-fluoro-6-methyl-5-nitroisoquinoline is a complex organic compound with the molecular formula C10H6ClFN2O2C_{10}H_6ClFN_2O_2 and a molecular weight of approximately 240.62 g/mol. This compound features a unique isoquinoline structure, characterized by a fused bicyclic system that includes a nitrogen atom in one of the rings. The presence of chlorine, fluorine, methyl, and nitro substituents contributes to its distinctive chemical properties and potential biological activities .

The chemical reactivity of 1-chloro-7-fluoro-6-methyl-5-nitroisoquinoline can be attributed to the electron-withdrawing effects of the nitro group and the halogen substituents. These groups can facilitate electrophilic substitutions, nucleophilic attacks, and other transformations typical of aromatic compounds. For instance, reactions involving nucleophiles may lead to regioselective substitutions at positions influenced by steric and electronic factors, similar to those observed in related nitroquinoline derivatives .

Research indicates that compounds with similar structures exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The nitro group is known to enhance the bioactivity of heterocyclic compounds by participating in redox reactions within biological systems. Specific studies have highlighted that isoquinoline derivatives can interact with various biological targets, potentially leading to therapeutic applications in treating infections or cancer .

The synthesis of 1-chloro-7-fluoro-6-methyl-5-nitroisoquinoline typically involves multi-step synthetic routes. Common methods include:

  • Nitration: Introduction of the nitro group via electrophilic aromatic substitution.
  • Halogenation: Chlorination or fluorination reactions to incorporate halogen atoms into the isoquinoline framework.
  • Methylation: Use of methylating agents to introduce methyl groups at specific positions.

These methods often require careful control of reaction conditions to ensure selectivity and yield .

1-Chloro-7-fluoro-6-methyl-5-nitroisoquinoline has potential applications in pharmaceuticals due to its biological activity. It may serve as a lead compound for developing new drugs targeting various diseases, including bacterial infections and cancer. Additionally, its unique structure could be explored in material science for developing novel functional materials or sensors .

Interaction studies involving 1-chloro-7-fluoro-6-methyl-5-nitroisoquinoline focus on its binding affinity to biological macromolecules such as proteins or nucleic acids. These studies are crucial for understanding the compound's mechanism of action and its potential as a therapeutic agent. Preliminary data suggest that similar compounds can exhibit significant interactions with enzymes involved in metabolic pathways, influencing their activity and stability .

Several compounds share structural similarities with 1-chloro-7-fluoro-6-methyl-5-nitroisoquinoline. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesSimilarity Index
2-Chloro-7-nitroquinolineContains a nitro group but lacks additional halogens0.91
6-Chloro-2-methyl-3-nitropyridineFeatures a methyl group but different ring structure0.81
2-Chloro-3-nitro-6-phenylpyridineContains phenyl substitution affecting reactivity0.79
2-Chloro-4,6-dimethyl-3-nitropyridineMethyl substitutions alter electronic properties0.78

The unique combination of chlorine, fluorine, methyl, and nitro groups in 1-chloro-7-fluoro-6-methyl-5-nitroisoquinoline sets it apart from these similar compounds, potentially influencing its reactivity and biological activity in distinctive ways .

Solubility Characteristics in Polar and Non-polar Solvents

The presence of one nitro group, one chlorine atom and one fluorine atom imparts significant dipole character, whereas the fused aromatic skeleton and a methyl substituent contribute hydrophobic surface area. As a result, the molecule displays amphiphilic behaviour: it is only sparingly miscible with highly protic media such as water but dissolves readily in moderately polar aprotic or halogenated solvents [1] [2].

Solvent (25 °C)Relative polarityQualitative solubilityPrincipal driving forces
WaterHighvery lowunfavourable hydrogen-bond donation, limited surface wetting [1]
MethanolHighmoderatedipole interaction with nitro oxygen atoms, π-stacking disfavoured by hydrogen bonding [1]
EthanolHighmoderateas for methanol, slightly reduced polarity [1]
AcetoneModerategooddipole–dipole alignment with carbonyl group, aprotic medium prevents competing hydrogen bonds [1]
DichloromethaneLow–moderategoodhalogen–halogen and π-π interactions, comparable polarizability [1]
ChloroformModerategoodsimilar to dichloromethane, enhanced density favours dispersion forces [3]
Diethyl etherLowlimitedweak dipole moment and low dielectric constant impede solvation [1]
HexaneVery lownegligiblenon-polar environment cannot stabilise the nitro-induced dipole [1]
Dimethyl sulfoxideHigh (aprotic)goodstrong dipole moment and high polarizability of sulfoxide oxygen [1]
N,N-DimethylformamideHigh (aprotic)goodfavourable dipole–dipole and donor–acceptor interactions [1]

Thermal Stability and Decomposition Pathways

Literature on unsubstituted isoquinoline indicates that homolytic ring cleavage commences above approximately 1 270 kelvin with an overall first-order rate constant $$k = 10^{13.0}\, \exp(-75.5\times10^{3}/RT)\,\text{s}^{-1}$$ [4]. Given the electron-withdrawing nitro and halogen substituents in the target compound, the initial-bond dissociation energy is expected to be slightly lowered, but the aromatic core remains intact up to roughly 600 kelvin under inert conditions. Differential scanning calorimetry reports for close analogues place the extrapolated onset of exothermic decomposition at 540–560 kelvin, followed by rapid mass loss that releases small unsaturated fragments [5] [6].

ParameterExperimental or extrapolated valueSource
Onset of decomposition (in nitrogen)540–560 kelvinthermogravimetric traces of halogenated nitroisoquinolines [5]
Arrhenius activation energyca. 315 kilojoules per mole (isoquinoline benchmark)shock-tube study [4]
Primary gaseous productsethyne, benzonitrile, cyanoacetyleneshock-tube study [4]
Secondary productsbenzene, hydrogen cyanide, phenylacetylene, diacetyleneshock-tube study [4]

The nitro group typically initiates homolytic cleavage, generating nitrogen dioxide and a cyclo-hexadienyl radical. Subsequent ring contraction and β-scission furnish the observed light fragments. Chlorine and fluorine substituents largely remain in condensed-phase residues because of the high bond energies of carbon–chlorine and carbon–fluorine linkages [4].

Spectroscopic Fingerprint Analysis

3.3.1 Infrared Spectral Signatures of Functional Groups

Characteristic absorption bands expected for a crystalline sample dispersed in potassium bromide are summarised below; assignments follow group-frequency correlations for isoquinoline derivatives [7] as well as experimental spectra of chlorinated and nitrated analogues [8] [9].

Wavenumber / centimetres$$^{-1}$$IntensityFunctional motifDiagnostic value
3090–3030mediumaromatic carbon–hydrogen stretchconfirms fused benzopyridine core [7]
2920–2850weakmethyl carbon–hydrogen stretchverifies 6-methyl substitution [9]
1580–1530strongnitro antisymmetric nitrogen–oxygen stretchhallmark of para-substituted nitro ring [7]
1360–1330strongnitro symmetric nitrogen–oxygen stretchpairs with antisymmetric band [7]
1250–1190mediumcarbon–fluorine stretch (aryl)fluorine substitution at position 7 [7]
840–760mediumcarbon–chlorine stretch (aryl)chlorine substitution at position 1 [7]
750–700mediumout-of-plane aromatic carbon–hydrogen bendingconfirms substitution pattern [7]
3.3.2 Proton and Carbon Thirteen Nuclear Magnetic Resonance Chemical-Shift Assignments

Chemical shifts were predicted by comparison with recorded spectra of isoquinoline, chlorinated isoquinolines and methyl-nitro isoquinoline analogues [10] [11] [12]. All values refer to tetramethylsilane at 25 °C in deuterated chloroform; coupling constants are given where resolvable.

Proton spectrum

Proton labelCalculated shift / parts per millionMultiplicity$$^{3}$$J / hertzStructural environment
H-48.35doublet5.2ortho to nitrogen, meta to nitro
H-88.06doublet of doublets8.2 / 2.0ortho to fluorine
H-37.86doublet5.2vicinal to nitrogen
H-57.72singletflanked by nitro and methyl
Aromatic methyl (CH$$_3$$)2.55singletattached to carbon-6

Carbon Thirteen spectrum

Carbon labelCalculated shift / parts per millionCharacteristic featureLiterature analogue
C-1 (C–Cl)134chlorine α-shift downfield [12]1-chloroisoquinoline
C-5 (C–NO$$_2$$)149nitro ipso carbon deshielding [12]5-nitroisoquinoline
C-7 (C–F)161 (doublet, $$^{1}$$J$$_{CF}$$ ≈ 240 hertz)carbon–fluorine coupling7-fluoroisoquinoline
C-6 (C–CH$$_3$$)141electron-donation from methyl6-methylisoquinoline
Methyl carbon21typical aromatic methyl6-methylisoquinoline
Remaining aromatic carbons123–138fused ring carbonsisoquinoline parent [10]

These resonances collectively provide an unequivocal spectral fingerprint, as the simultaneous presence of carbon–fluorine coupling, a nitro-deshielded ipso carbon and a chlorine-induced alpha shift is unique to this substitution pattern.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

240.0101833 g/mol

Monoisotopic Mass

240.0101833 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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